

Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Didecanoyl PC

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a saturated phosphatidylcholine with two 10-carbon acyl chains. This document is intended to serve as a detailed resource for researchers and professionals in drug development and lipid-based formulation, offering structured data, in-depth experimental methodologies, and visual representations of its molecular behavior.

Core Physicochemical Data

1,2-Didecanoyl-sn-glycero-3-phosphocholine, also known by the abbreviations DDPC or PC(10:0/10:0), is a synthetic phospholipid frequently utilized in the creation of model cell membranes and as a component in drug delivery systems. Its well-defined chemical structure allows for consistent and reproducible experimental outcomes.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 1,2-didecanoyl-pc.

| Property | Value | Source(s) |
|--------------------------------------|---|-----------|
| Molecular Formula | C ₂₈ H ₅₆ NO ₈ P | [1][2] |
| Molecular Weight | 565.72 g/mol | [2][3] |
| CAS Number | 3436-44-0 | [1] |
| Appearance | White to off-white powder/solid | N/A |
| Critical Micelle Concentration (CMC) | 0.005 mM | [4] |
| Solubility | - Ethanol: 30 mg/mL- DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | N/A |
| Storage Temperature | -20°C | [3] |

Note: An experimentally determined phase transition temperature (T_m) for 1,2-didecanoyl-pc is not readily available in the reviewed literature.

Experimental Protocols

The determination of the physicochemical properties of phospholipids like 1,2-didecanoyl-pc relies on precise and validated experimental methodologies. Below are detailed protocols for two key analytical techniques.

Determination of Phase Transition Temperature (T_m) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a fundamental method for determining the phase transition temperature of lipids.

Methodology:

- Sample Preparation:

- A known quantity of 1,2-didecanoyl-pc is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
- The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
- The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.
- The lipid film is hydrated with a specific buffer solution by vortexing or gentle agitation above the expected phase transition temperature to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-5 mg/mL.
- DSC Analysis:
 - An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of the same buffer is sealed in a reference pan.
 - The sample and reference pans are placed in the DSC instrument.
 - The system is equilibrated at a temperature well below the expected transition temperature.
 - The temperature is scanned upwards at a constant rate (e.g., 1-2°C/min).
 - The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.
 - The phase transition temperature (T_m) is determined as the temperature at the peak of the endothermic transition.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The Critical Micelle Concentration is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy, using a probe whose spectral properties are sensitive to the

polarity of its environment, is a highly sensitive method for determining the CMC of phospholipids.

Methodology:

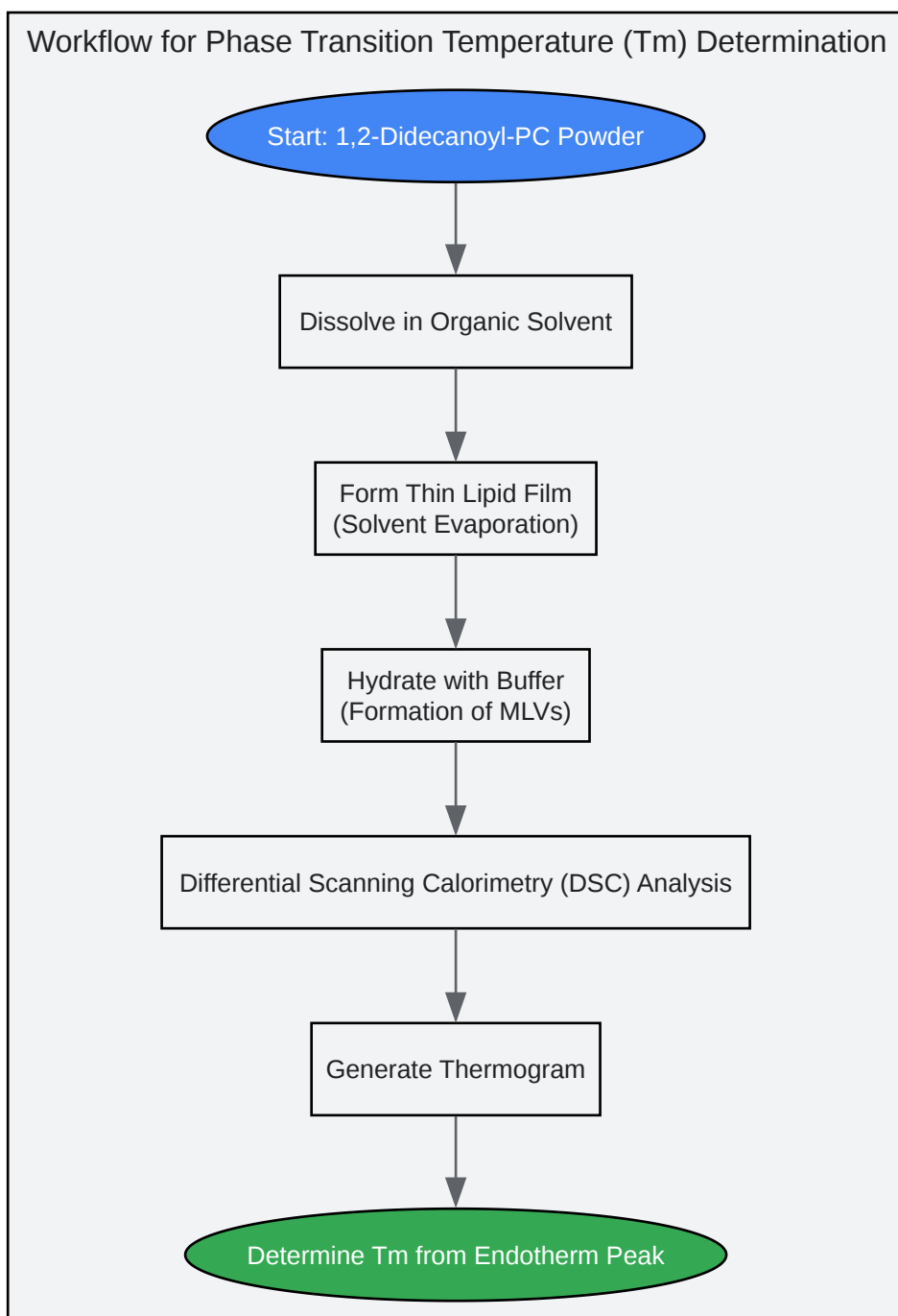
- Preparation of Stock Solutions:
 - A stock solution of 1,2-didecanoyl-pc is prepared in an appropriate aqueous buffer.
 - A stock solution of a fluorescent probe, such as pyrene, is prepared in a suitable solvent (e.g., acetone or methanol).
- Sample Preparation:
 - A series of solutions with varying concentrations of 1,2-didecanoyl-pc are prepared from the stock solution.
 - A small aliquot of the pyrene stock solution is added to each lipid solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.
- Fluorescence Measurement:
 - The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
 - The intensities of the first (I_1) and third (I_3) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively) are measured.
- Data Analysis:
 - The ratio of the intensities of the first and third peaks (I_1/I_3) is plotted against the logarithm of the 1,2-didecanoyl-pc concentration.
 - The I_1/I_3 ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase (below the CMC), the ratio is high. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I_1/I_3 ratio.

- The CMC is determined from the inflection point of the resulting sigmoidal curve, typically by finding the intersection of the two linear portions of the plot.

Visualizations: Molecular Organization and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior of 1,2-didecanoyl-pc and the experimental workflow for its characterization.

Caption: Self-assembly of 1,2-didecanoyl-pc into micelles and lipid bilayers.



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Caption: Experimental workflow for determining the phase transition temperature (T_m).

Signaling Pathways

While phosphatidylcholine (PC) is a crucial component of cell membranes and a precursor for various signaling molecules, there is limited evidence in the reviewed literature to suggest that intact 1,2-didecanoyl-sn-glycero-3-phosphocholine itself acts as a direct signaling molecule in specific pathways. Its primary roles in a biological context appear to be structural and as a modulator of membrane properties.

However, the metabolic products of PC, such as diacylglycerol (DAG) and lysophosphatidylcholine (LPC), are well-established second messengers.^{[5][6]} The enzymatic cleavage of PC by phospholipases can initiate signaling cascades. For instance, Phospholipase C (PLC) can hydrolyze PC to generate DAG, which in turn activates Protein Kinase C (PKC), a key enzyme in numerous cellular processes including proliferation and differentiation. Similarly, Phospholipase A2 (PLA2) can act on PC to produce LPC, which has been implicated in various cellular responses.

Due to the lack of specific information on 1,2-didecanoyl-pc's direct involvement in signaling, a detailed pathway diagram is not provided to avoid speculation. Researchers interested in the signaling potential of this lipid should consider investigating the activity of its metabolic derivatives.

Conclusion

1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid with well-defined physicochemical properties that make it a valuable tool for research in membrane biophysics and drug delivery. This guide has summarized its key quantitative characteristics and provided detailed experimental protocols for their determination. While a specific phase transition temperature is not readily available, the provided DSC methodology can be employed for its experimental determination. Its role as a direct signaling molecule is not well-established; however, its metabolic products are known to be important second messengers. The information and protocols presented herein are intended to support the effective utilization of 1,2-didecanoyl-pc in scientific research and development.

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